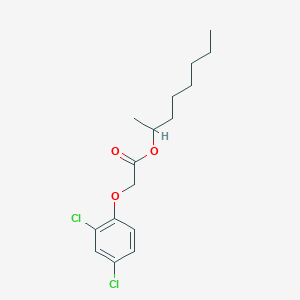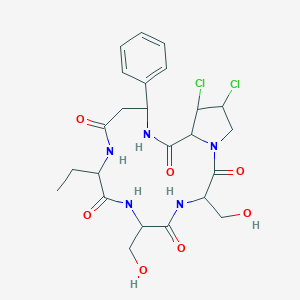
2-chloro-N-(2-chlorobenzyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chlorobenzyl)isonicotinamide, commonly known as CCBIN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H10Cl2N2O.
作用機序
The mechanism of action of CCBIN involves the inhibition of various enzymes and proteins, including DNA topoisomerase II and I, which are essential for cell proliferation and survival. It has also been shown to modulate the activity of certain signaling pathways, including the MAPK and PI3K/AKT pathways, which play a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
CCBIN has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth and proliferation of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, CCBIN has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of CCBIN is its high potency and selectivity towards certain enzymes and proteins, making it a valuable tool for studying various cellular processes. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments, and its potential toxicity at high concentrations should also be taken into consideration.
将来の方向性
There are several potential future directions for the study of CCBIN, including its use in drug development for the treatment of various diseases, including cancer and bacterial infections. Additionally, further research is needed to elucidate its precise mechanism of action and to identify potential drug targets. Its potential use in combination therapies with other drugs is also an area of interest for future research.
合成法
The synthesis of CCBIN can be achieved through various methods, including the reaction of 2-chlorobenzylamine and isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through recrystallization.
科学的研究の応用
CCBIN has been extensively studied for its potential use in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
特性
製品名 |
2-chloro-N-(2-chlorobenzyl)isonicotinamide |
|---|---|
分子式 |
C13H10Cl2N2O |
分子量 |
281.13 g/mol |
IUPAC名 |
2-chloro-N-[(2-chlorophenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-2-1-3-10(11)8-17-13(18)9-5-6-16-12(15)7-9/h1-7H,8H2,(H,17,18) |
InChIキー |
ZDZWFASGJZZPIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





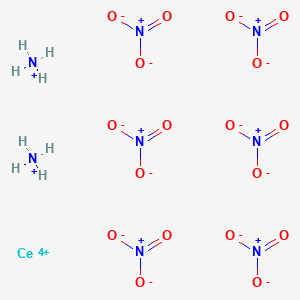
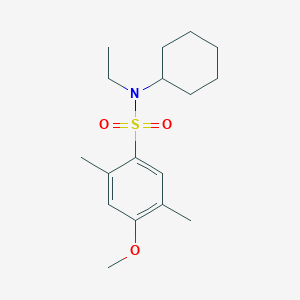

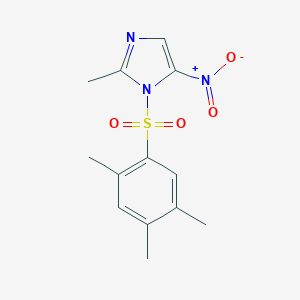

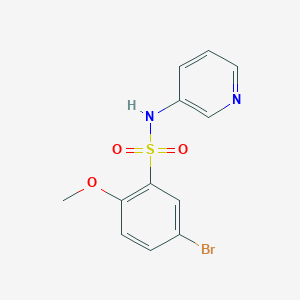



![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
